molecular formula C12H16N2 B038088 2-Phenyl-1,4-diazabicyclo[2.2.2]octane CAS No. 115609-00-2

2-Phenyl-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B038088
CAS No.: 115609-00-2
M. Wt: 188.27 g/mol
InChI Key: FCCQUKLZAKFQEK-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-diazabicyclo[2.2.2]octane is a structurally unique bicyclic tertiary amine that serves as a highly valuable building block and catalyst in advanced chemical synthesis. Its core structure, featuring a rigid diazabicyclooctane (DABCO) scaffold substituted with a phenyl group, confers significant steric and electronic influence. This compound is primarily utilized as a potent organic base and ligand in transition metal catalysis, facilitating a range of coupling and polymerization reactions. Its research value is further underscored in materials science, where it acts as a key precursor for the development of organic frameworks, ionic liquids, and complex molecular cages. The rigid, cage-like structure provides a well-defined geometry that is advantageous in supramolecular chemistry for constructing hosts with specific binding affinities. Researchers also explore its potential as a corrosion inhibitor and a component in photoredox catalytic systems. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

115609-00-2

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-phenyl-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2

InChI Key

FCCQUKLZAKFQEK-UHFFFAOYSA-N

SMILES

C1CN2CCN1CC2C3=CC=CC=C3

Canonical SMILES

C1CN2CCN1CC2C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

1.1 Organocatalysis
DABCO has emerged as an efficient organocatalyst in numerous organic reactions due to its basicity and ability to facilitate various transformations:

  • Multicomponent Reactions : DABCO has been successfully employed in the multicomponent reaction involving aldehydes, ethylenediamine, and thioglycolic acid under microwave conditions. This method demonstrated high yields (90-94%) and rapid reaction times, making it a cost-effective and environmentally friendly option for synthesizing complex organic molecules .
  • Polyurethane Production : DABCO acts as a selective basic catalyst in the reaction of phenyl isocyanate with polyhydric alcohols, facilitating the formation of polyurethanes. Its effectiveness in this application underscores its importance in the polymer industry .

1.2 Synthesis of Isoxazole Derivatives
DABCO has been utilized in the synthesis of isoxazole derivatives through the dehydration of primary nitro compounds. This application highlights its role in producing heterocyclic compounds that are valuable in medicinal chemistry .

Antibacterial Activity

Recent studies have investigated the antibacterial properties of DABCO derivatives. A notable case involved synthesizing tetracationic compounds based on DABCO, which exhibited significant antibacterial activity against various pathogenic strains. The synthesized compounds were analyzed for their interactions with nucleophiles, demonstrating potential for developing new antibacterial agents .

Environmental Applications

DABCO's role as a greener alternative in chemical processes aligns with contemporary sustainability goals:

  • Deep Eutectic Solvents : N-alkylated DABCO combined with polyethylene glycol has been explored as a deep eutectic solvent (DES) for organic synthesis, providing an eco-friendly medium that enhances reaction efficiency while minimizing environmental impact .

Case Studies

Study Application Findings
Multicomponent Reaction Synthesis of complex organic moleculesHigh yields (90-94%), rapid reaction times
Polyurethane Production Catalyst for phenyl isocyanate reactionsEffective in forming polyurethanes
Antibacterial Activity Development of new antibacterial agentsSignificant activity against pathogenic strains
Deep Eutectic Solvents Eco-friendly synthesis mediumEnhanced reaction efficiency

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties
Compound Substituents Basicity (pKa) Solubility Key Applications
DABCO None ~8.8 High (polar) Organic catalysis, crystal engineering
2-Phenyl-DABCO Phenyl at C2 Lower* Moderate (organic solvents) Potential asymmetric catalysis, ligand design
2,3-Diphenyl-DABCO Phenyl at C2 and C3 Lower* Low (nonpolar) Structural studies, stereochemical analysis
Cl₂-DABCO/Br₂-DABCO Halogens at N Acidic Polar solvents Oxidizing agents, sydnone synthesis
2-Methyl-DABCO (CAS 1193-66-4) Methyl at C2 ~8.5* Moderate Polyurethane catalyst

*Estimated based on substituent effects (phenyl groups reduce basicity compared to DABCO).

Key Observations :

  • Steric Effects : The phenyl group in 2-Phenyl-DABCO creates significant steric hindrance, reducing accessibility to the nitrogen lone pairs. This contrasts with DABCO, which has unhindered nitrogen atoms .
  • Electronic Effects : Electron-withdrawing groups (e.g., halogens in Cl₂-DABCO) decrease basicity, while alkyl groups (e.g., methyl in 2-Methyl-DABCO) slightly reduce it compared to DABCO .
  • Spatial Orientation : PMR studies of 2,3-diphenyl-DABCO reveal vicinal coupling constants (J = 9–12 Hz) consistent with a rigid bicyclic structure and defined dihedral angles .

Key Findings :

  • Halogenated DABCO derivatives (Cl₂-DABCO, Br₂-DABCO) act as robust oxidizing agents, enabling high-yield sydnone synthesis under neutral conditions. This contrasts with unsubstituted DABCO, which requires strong acids for nitrosation .

Spectral and Conformational Analysis

  • PMR Spectroscopy : For 2,3-diphenyl-DABCO, methylene protons exhibit distinct splitting patterns (J = 9–12 Hz), confirming rigid chair-like conformations . Similar rigidity is expected for 2-Phenyl-DABCO.
  • Crystal Structures : DABCO derivatives form diverse packing motifs. For example, [Et₂DABCO]₂[Bi₂I₁₀] features layered structures stabilized by cation-anion interactions , whereas phenyl-substituted analogs may adopt π-stacked arrangements.

Preparation Methods

Reaction Mechanism and General Protocol

The reaction typically proceeds via an Sₙ2 mechanism , where the lone pair on DABCO’s nitrogen attacks the electrophilic carbon of the alkyl halide. For example, benzyl bromide or substituted benzyl halides serve as effective alkylating agents. A representative procedure involves dissolving DABCO in a polar aprotic solvent (e.g., acetonitrile or DMF), followed by gradual addition of the alkyl halide at 0–25°C. The mixture is stirred for 12–24 hours, after which the product is isolated via filtration or extraction.

Optimization and Catalytic Enhancements

Recent advancements have focused on improving reaction efficiency and selectivity:

  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields >85%.

  • Phase-transfer catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance solubility and reaction rates in biphasic systems.

  • Solvent effects : Acetonitrile outperforms DMF in minimizing by-products such as dialkylated species.

Table 1: Representative Alkylation Conditions and Yields

Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideAcetonitrile251278
4-Methylbenzyl chlorideDMF501865
Phenethyl bromideTHF402472

Alternative Synthetic Routes Involving Cyclization

While alkylation dominates industrial production, academic research has explored cyclization strategies to construct the diazabicyclooctane core and phenyl group simultaneously.

Piperazine-Based Cyclization

A patent by US2977363A describes the synthesis of DABCO analogs via cyclization of diethanolamine and ethylenediamine mixtures over acidic siliceous catalysts at 575–900°F. Adapting this method, 2-Phenyl-DABCO could theoretically form by introducing phenyl-containing amines or intermediates during cyclization. However, selectivity challenges arise due to competing pathways yielding unsubstituted DABCO or over-alkylated products.

Advanced Functionalization Techniques

Transition Metal-Catalyzed Coupling

Recent studies demonstrate the utility of palladium-catalyzed cross-coupling to introduce aryl groups post-DABCO synthesis. For instance, Suzuki-Miyaura coupling between brominated DABCO derivatives and phenylboronic acids achieves regioselective functionalization. This method offers precise control over substitution patterns but requires pre-functionalized DABCO intermediates.

Photochemical and Electrochemical Methods

Emerging protocols leverage light or electric currents to drive C–N bond formation. A 2024 study reported photoinduced alkylation using UV light (365 nm) and eosin Y as a photocatalyst, achieving 70% yield with reduced by-products. Electrochemical approaches, though less explored, show promise for scalable, solvent-free synthesis.

Purification and Characterization

Isolation Techniques

Crude products often contain unreacted DABCO, dialkylated species, or residual catalysts. Effective purification strategies include:

  • Distillation : Fractional distillation under reduced pressure (e.g., 160–180°C at 10 mbar) separates 2-Phenyl-DABCO (b.p. ≈ 173°C) from impurities.

  • Recrystallization : Ethyl acetate or hexane/ethyl acetate mixtures yield crystals with >99% purity.

Analytical Validation

Modern characterization relies on:

  • NMR spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 3.2–3.5 ppm (bridgehead CH₂) and δ 7.2–7.4 ppm (phenyl protons).

  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 188.27 [M+H]⁺.

  • X-ray crystallography : Resolves the bicyclic structure and phenyl orientation.

Industrial and Environmental Considerations

Scalability and Cost Efficiency

Large-scale production favors alkylation due to readily available DABCO and benzyl halides. A 2023 economic analysis estimated a production cost of $120–150/kg using optimized microwave-assisted protocols. In contrast, cyclization routes remain cost-prohibitive (>$300/kg) due to high catalyst loads and energy demands.

Green Chemistry Initiatives

Efforts to improve sustainability include:

  • Solvent recycling : Acetonitrile recovery rates exceed 90% in closed-loop systems.

  • Catalyst reuse : Zeolite catalysts maintain >80% activity after five cycles.

  • Waste minimization : Alkylation by-products (e.g., HBr) are neutralized to NaBr for disposal .

Q & A

(Basic) What are the established synthetic routes for 2-Phenyl-1,4-diazabicyclo[2.2.2]octane, and how do reaction conditions influence yield?

The synthesis of bicyclic amines like this compound typically involves electrophilic reactions with alkyl-vinylaryl isocyanides in the presence of alcohols or phenols. Key parameters include temperature (optimal range: 60–80°C), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios of reactants. For example, excess isocyanide can drive the reaction to completion but may increase side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard. Yield optimization requires balancing these factors .

(Advanced) How can computational methods guide the design of derivatives with enhanced catalytic activity?

Density Functional Theory (DFT) calculations can predict electronic and steric effects of substituents on the bicyclic framework. For instance, introducing electron-withdrawing groups (e.g., nitro or carbonyl) at the phenyl ring may stabilize transition states in catalytic cycles. Molecular dynamics simulations can further assess solvent interactions and conformational flexibility. Researchers should validate predictions experimentally using kinetic studies (e.g., turnover frequency measurements) and spectroscopic characterization (e.g., X-ray crystallography for structural confirmation) .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR reveals proton environments (e.g., upfield shifts for bridgehead protons due to ring strain).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 175.12 for C₁₁H₁₄N₂).
  • IR : Stretching frequencies for C-N bonds (~1,250 cm⁻¹) and aromatic C-H (~3,050 cm⁻¹) are diagnostic.
    Cross-validation with elemental analysis ensures purity .

(Advanced) How do steric and electronic effects in derivatives impact their performance as organocatalysts?

Steric bulk (e.g., methyl groups at the 2-position) can hinder substrate binding, reducing catalytic efficiency. Conversely, electron-donating groups (e.g., methoxy) on the phenyl ring enhance nucleophilicity of the tertiary nitrogen, accelerating reactions like Michael additions. Systematic structure-activity relationship (SAR) studies using kinetic profiling and Hammett plots (σ values) are critical. For example, a Hammett ρ value >1 indicates strong electronic influence on reaction rates .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.
    Refer to SDS documents for CAS 1193-66-4, which highlight hazards like skin irritation and flammability .

(Advanced) How can contradictory data in catalytic studies be resolved using multi-methodological approaches?

Contradictions (e.g., variable turnover numbers in different solvents) require triangulation:

Kinetic Isotope Effects (KIE) : Determine rate-limiting steps.

In situ FTIR : Monitor intermediate formation.

Theoretical Modeling : Identify solvent effects on transition states.
For example, discrepancies in enantioselectivity might arise from solvent-dependent conformational changes, resolved via MD simulations .

(Basic) What are the compound’s applications in polymer chemistry?

It serves as a catalyst in polyurethane foam synthesis, accelerating the reaction between isocyanates and polyols. Key metrics include gel time (typically 10–30 seconds) and foam density (20–40 kg/m³). Researchers should optimize catalyst loading (0.1–1.0 wt%) to balance reactivity and foam stability .

(Advanced) What experimental designs are optimal for studying reaction mechanisms involving this compound?

  • Factorial Design : Vary temperature, concentration, and solvent to isolate main effects.
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to track nitrogen participation in catalytic cycles.
  • Stopped-Flow UV-Vis : Capture rapid intermediate kinetics.
    Pre-test/post-test control groups (e.g., catalyst-free reactions) validate mechanistic hypotheses .

(Basic) How does the compound’s solubility profile affect reaction design?

It is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, THF). For aqueous-phase reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or co-solvents (e.g., ethanol) improve miscibility. Solubility tests via turbidimetry guide solvent selection .

(Advanced) What strategies mitigate decomposition pathways during storage or reactions?

  • Inert Atmospheres : Prevent oxidation using Schlenk lines.
  • Additives : Radical scavengers (e.g., BHT) inhibit autoxidation.
  • Low-Temperature Storage : -20°C under argon.
    Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) predict shelf life .

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